2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2 and a molecular weight of 203.63 g/mol . This compound is a derivative of alanine, where the amino group is attached to the second carbon, and the pyridazine ring is attached to the third carbon of the propanoic acid chain. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridazine and alanine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include hydrochloric acid, sodium hydroxide, and various organic solvents.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent quality and yield. The final product is purified using techniques like crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino group or the pyridazine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride
- 2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride hydrate
- 2-Amino-3-(pyridazin-4-yl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-amino-3-pyridazin-3-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-6(7(11)12)4-5-2-1-3-9-10-5;/h1-3,6H,4,8H2,(H,11,12);1H |
InChI Key |
UAAWXMAYFWIDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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